molecular formula C24H25N3O6S B2920039 1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide CAS No. 899759-97-8

1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide

Cat. No.: B2920039
CAS No.: 899759-97-8
M. Wt: 483.54
InChI Key: UXSPRHBDIDQVRJ-UHFFFAOYSA-N
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Description

1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H25N3O6S and its molecular weight is 483.54. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Novel heterocyclic compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds, derived from visnaginone and khellinone, showcase significant COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the potential for developing new pharmacological agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Crystal Structure and Molecular Conformation Studies

The solvated structure and molecular conformation of a related compound have been studied, indicating its potential as an antineoplastic agent. Such structural analyses contribute to the understanding of molecular interactions and the design of therapeutic agents (Banerjee, Mukherjee, Goswami, De, & Helliwell, 2002).

Antimicrobial and Anticancer Activity

A series of novel derivatives demonstrated moderate to high antimicrobial and anticancer activities, showcasing the potential of these compounds in treating infections and cancer. The structural modifications and biological evaluations offer insights into the design of new therapeutic agents with enhanced efficacy (El-Sawy, Ebaid, Abo‐Salem, El-Hallouty, Kassem, & Mandour, 2013).

Inotropic Evaluation for Cardiovascular Applications

The synthesis and evaluation of piperidine-4-carboxamides for positive inotropic activity suggest potential applications in treating cardiovascular diseases. Such compounds could enhance heart performance, providing a basis for developing new treatments (Liu, Yu, Quan, Cui, & Piao, 2009).

Properties

IUPAC Name

1-[8-(4-methoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6S/c1-31-16-2-4-17(5-3-16)34(29,30)22-14-26-19-13-21-20(32-10-11-33-21)12-18(19)23(22)27-8-6-15(7-9-27)24(25)28/h2-5,12-15H,6-11H2,1H3,(H2,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSPRHBDIDQVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)N5CCC(CC5)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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